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molecular formula C7H16ClN B8280525 cis-4-Methylcyclohexylammonium chloride

cis-4-Methylcyclohexylammonium chloride

Cat. No. B8280525
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Patent
US05344845

Procedure details

4-methylcyclohexylammonium chloride (Example 71) was suspended in 4 ml of methylene chloride cooled. The crystal obtained was filtered out, yielding 3.2 g of trans-4-methylcyclohexylammonium chloride as white crystal, which had the following physiochemical properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH3+:9])[CH2:5][CH2:4]1>C(Cl)Cl>[Cl-:1].[CH3:2][C@H:3]1[CH2:8][CH2:7][C@H:6]([NH3+:9])[CH2:5][CH2:4]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC1CCC(CC1)[NH3+]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystal obtained
FILTRATION
Type
FILTRATION
Details
was filtered out

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[C@@H]1CC[C@H](CC1)[NH3+]
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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